Superior Anti-Ovulatory Potency in Rats: A 4-Fold Increase Over Org 30276
Org 30850 demonstrates significantly higher potency in inhibiting ovulation compared to the early-generation GnRH antagonist Org 30276. In a direct comparative study using a rat pro-estrus model, Org 30850 achieved 50% inhibition of ovulation at a subcutaneous dose of 0.3 µg/kg, whereas Org 30276 was approximately 4-fold less potent [1].
| Evidence Dimension | Anti-Ovulatory Potency (ED50) |
|---|---|
| Target Compound Data | 0.3 µg/kg s.c. |
| Comparator Or Baseline | Org 30276, ~1.2 µg/kg s.c. (approx. 4-fold less potent) |
| Quantified Difference | Org 30850 is approximately 4-fold more potent (inferred from ED50 comparison) |
| Conditions | Female rats in pro-estrus; single subcutaneous injection |
Why This Matters
This 4-fold potency advantage allows for the use of lower, more cost-effective doses of Org 30850 to achieve the same physiological endpoint in reproductive suppression studies, potentially reducing compound consumption and associated costs.
- [1] Deckers GH, De Graaf JH, Kloosterboer HJ, Loozen HJ. Properties of a potent LHRH antagonist (Org 30850) in female and male rats. J Steroid Biochem Mol Biol. 1992 Aug;42(7):705-12. doi: 10.1016/0960-0760(92)90111-u. PMID: 1504009. View Source
